

# An In-depth Technical Guide to the Solubility of Methyl Quinoline-6-carboxylate

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## Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **methyl quinoline-6-carboxylate** (CAS: 38896-30-9). Due to the limited availability of extensive, publicly accessible quantitative data, this document summarizes the known physicochemical properties and qualitative solubility information. Furthermore, it presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents, a critical parameter for applications in research and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl quinoline-6-carboxylate** is presented below. This data is essential for understanding its behavior in various solvent systems.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	187.19 g/mol	PubChem[1]
Melting Point	88 °C	Chemical-Suppliers[2]
Boiling Point (Predicted)	315.1 °C at 760 mmHg	Chemical-Suppliers[2]
Density (Predicted)	1.21 g/cm <sup>3</sup>	Chemical-Suppliers[2]
Appearance	White solid	Chemical-Suppliers[2]
pKa (Predicted)	4.06 ± 0.10	N/A

## Solubility Data

Currently, detailed quantitative solubility data for **methyl quinoline-6-carboxylate** in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative and calculated solubility information.

Solvent	Solubility	Data Type	Source
Methanol	Soluble	Qualitative	N/A
Water	0.279 mg/mL	Calculated (Topological Method 1)	N/A
Water	0.349 mg/mL	Calculated (Topological Method 2)	N/A

Given the lack of comprehensive experimental data, a standardized protocol for its determination is provided in the following section.

## Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.

## Materials and Equipment

- **Methyl quinoline-6-carboxylate** (solid)
- Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Constant temperature orbital shaker or water bath
- Syringes and syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

## Procedure

### a. Preparation of Saturated Solutions

- Add an excess amount of solid **methyl quinoline-6-carboxylate** to a series of vials. A visual excess of solid should remain to ensure saturation.
- Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

#### b. Sample Collection and Preparation

- After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration within the linear range of the analytical method.

#### c. Quantification

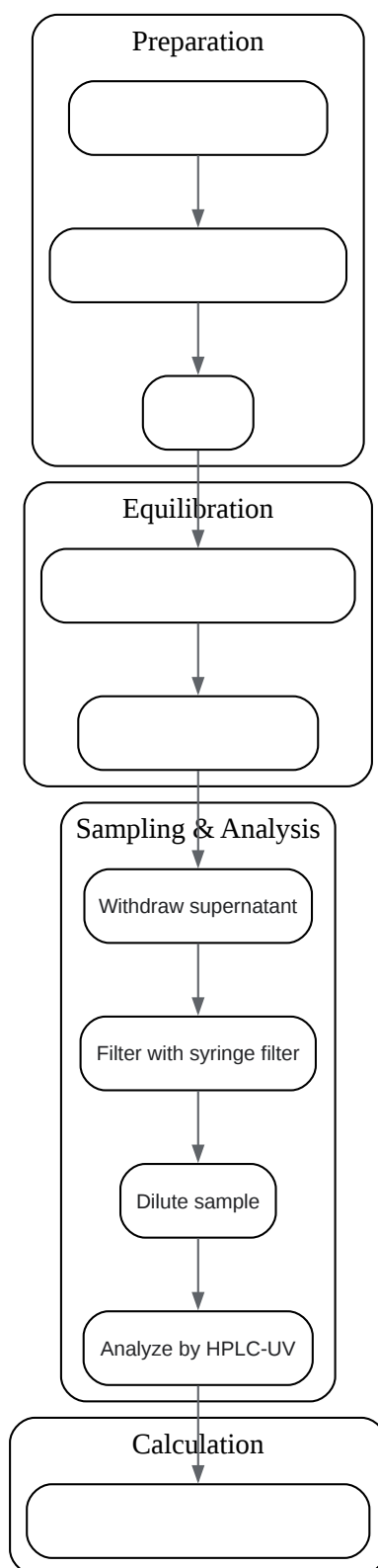
- Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
- Prepare a series of calibration standards of **methyl quinoline-6-carboxylate** of known concentrations.
- Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.
- Determine the concentration of **methyl quinoline-6-carboxylate** in the diluted samples by interpolating from the calibration curve.

#### d. Calculation of Solubility Calculate the solubility (S) using the following equation:

$$S \text{ (mg/mL)} = (\text{Concentration from calibration curve}) \times (\text{Dilution factor})$$

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

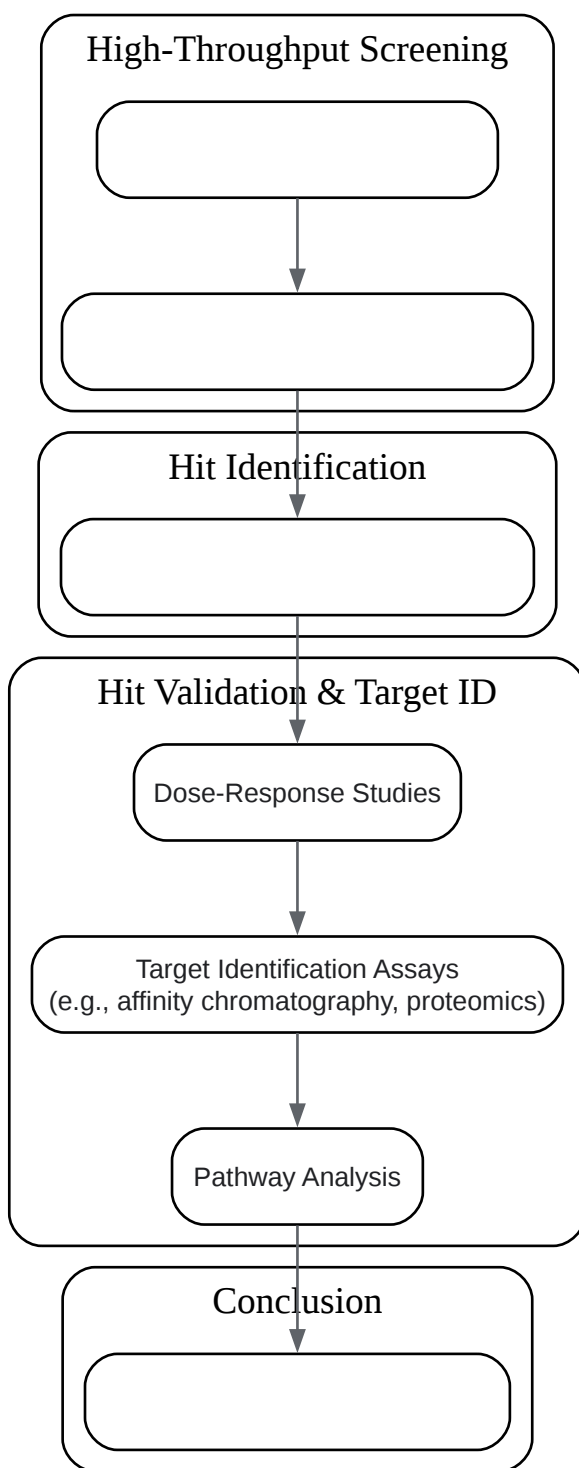


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### Workflow for Solubility Determination

## Signaling Pathways

Currently, there is no available scientific literature that implicates **methyl quinoline-6-carboxylate** in specific biological signaling pathways. As a small molecule, its biological activity would likely be determined through screening assays against various cellular targets. The diagram below represents a logical workflow for such a screening process.



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### Pathway Identification Workflow

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## References

- 1. Methyl quinoline-6-carboxylate | C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub> | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline-6-Carboxylic Acid Methyl Ester | CAS 38896-30-9 | Chemical-Suppliers [chemical-suppliers.eu]
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